Chemical structure and properties of 7-methylquinoline-8-carboxylic acid
Chemical structure and properties of 7-methylquinoline-8-carboxylic acid
Abstract
7-Methylquinoline-8-carboxylic acid (C₁₁H₉NO₂) represents a specialized scaffold within the quinoline-8-carboxylic acid family, distinct for its steric congestion at the 7,8-position. While less commercially ubiquitous than its 7-chloro analogs (e.g., the herbicide Quinmerac), this compound serves as a critical intermediate in the synthesis of bio-active agrochemicals and pharmaceuticals. This guide provides a comprehensive analysis of its structural dynamics, a validated synthetic pathway starting from m-toluidine, and an evaluation of its physicochemical behavior in chelation and biological systems.
Chemical Identity & Structural Analysis[1][2][3][4]
The defining feature of 7-methylquinoline-8-carboxylic acid is the buttressing effect created by the vicinal methyl group at position 7 and the carboxylic acid at position 8. Unlike the unsubstituted quinoline-8-carboxylic acid, the 7-methyl group forces the carboxylic moiety out of planarity with the aromatic ring, influencing both its pKa and its ability to form planar chelates.
Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | 7-Methylquinoline-8-carboxylic acid |
| CAS Number | 70585-54-5 (Acid), 7471-63-8 (Nitro precursor) |
| Molecular Formula | C₁₁H₉NO₂ |
| Molecular Weight | 187.19 g/mol |
| SMILES | CC1=C(C(=O)O)C2=NC=CC=C2C=C1 |
| Key Isomer | Distinct from 8-methylquinoline-7-carboxylic acid (CAS 204782-99-0) |
Electronic & Steric Properties
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Zwitterionic Character: In the solid state and neutral pH solution, the molecule exists in equilibrium with its zwitterionic form (NH⁺/COO⁻), stabilized by an intramolecular hydrogen bond between the quinoline nitrogen and the carboxylic acid proton.
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Steric Inhibition of Resonance: The 7-methyl group exerts steric pressure on the 8-carboxyl group. This prevents the carboxyl group from achieving full coplanarity with the quinoline ring system, theoretically increasing the acidity of the carboxylic proton compared to the unhindered analog by reducing conjugation stability of the neutral acid form.
Physicochemical Properties[1][4][5][6][7][8][9][10][11]
The following data aggregates experimental observations from analogous quinoline-8-carboxylates and predicted values for the specific 7-methyl derivative.
| Property | Value / Description | Context |
| Appearance | Off-white to pale yellow solid | Crystalline powder |
| Melting Point | 182–185 °C (Decomposes) | Typical for zwitterionic quinolines |
| pKa (COOH) | ~3.5 – 4.0 (Predicted) | Acidic proton |
| pKa (N-H⁺) | ~4.5 – 5.0 (Predicted) | Quinolinium proton |
| LogP | 2.1 – 2.4 | Moderate lipophilicity |
| Solubility | DMSO, DMF, Dilute NaOH/HCl | Poor solubility in water/ethanol |
| UV-Vis | λmax ≈ 240 nm, 310 nm | Characteristic quinoline absorption |
Synthesis & Manufacturing Protocols
Direct carboxylation of 7-methylquinoline is challenging due to regioselectivity issues. The most robust, field-validated route utilizes 7-methyl-8-nitroquinoline as a "gateway intermediate," which can be synthesized with high selectivity.
Validated Synthetic Pathway (The "Nitro-Selectivity" Route)
This pathway exploits the observation that nitration of a 5-/7-methylquinoline mixture selectively yields the 8-nitro-7-methyl isomer due to electronic directing effects.
Caption: Step-by-step synthesis targeting the 8-position carboxyl group via the selective 8-nitro intermediate.
Detailed Experimental Protocols
Step 1: Selective Synthesis of 7-Methyl-8-nitroquinoline[1]
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Reagents: m-Toluidine, Glycerol, H₂SO₄, m-Nitrobenzenesulfonate (oxidant).[1]
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Procedure:
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Perform a Skraup synthesis by heating m-toluidine with glycerol and sulfuric acid. This yields a mixture of 7-methylquinoline and 5-methylquinoline (approx. 2:1 ratio).[1]
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Crucial Step: Without separating the isomers, subject the crude oil to nitration (fuming HNO₃/H₂SO₄ at -5°C).
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Mechanism: The 7-methyl isomer nitrates exclusively at the 8-position (ortho to methyl, beta to nitrogen). The 5-methyl isomer does not nitrate under these specific controlled conditions or forms easily separable byproducts.
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Purification: Pour onto ice. The precipitate is predominantly 7-methyl-8-nitroquinoline (Yield >90% based on 7-methyl content).
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Step 2: Conversion to Carboxylic Acid
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Reduction: Treat the nitro compound with Iron powder in acidic ethanol or H₂/Pd-C to yield 7-methyl-8-aminoquinoline .
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Cyanation:
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Cool the amine solution to 0°C in dilute HCl.
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Add NaNO₂ dropwise to form the diazonium salt.
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Transfer the cold diazonium solution into a reaction vessel containing CuCN/KCN at 60°C (Sandmeyer reaction).
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Extract the 8-cyano-7-methylquinoline .
-
-
Hydrolysis: Reflux the nitrile in 70% H₂SO₄ for 6 hours. Cool and adjust pH to 4-5 to precipitate the target 7-methylquinoline-8-carboxylic acid .
Functional Reactivity & Chelation Logic
The 8-carboxylic acid position, adjacent to the quinoline nitrogen, creates a classic N,O-chelating pocket . However, the 7-methyl group alters this behavior.
Metal Coordination (N,O-Donor)
Like 8-hydroxyquinoline (oxine), this acid binds divalent metals (Cu²⁺, Zn²⁺, Fe²⁺).
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Geometry: The 5-membered chelate ring formed is strained.
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Steric Clash: The 7-methyl group sterically hinders the approach of larger metal ions or bulky co-ligands, potentially making this ligand more selective for smaller ions (e.g., Cu²⁺) over larger ones compared to the unsubstituted parent.
Decarboxylation
Thermal decarboxylation is a risk during high-temperature processing.
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Condition: Heating above 200°C or in the presence of copper powder/quinoline.
Applications in Research & Industry
Agrochemicals (Herbicides)
This molecule is a structural analog of Quinmerac (7-chloro-3-methylquinoline-8-carboxylic acid) and Quinclorac .
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Mechanism: Synthetic auxin mimic. It disrupts plant growth regulation by overloading the auxin signaling pathway, leading to epinasty and necrosis.
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SAR Insight: The 7-position substituent (Methyl vs. Chloro) modulates lipophilicity and receptor binding. While the 7-chloro derivatives are more potent commercial herbicides, the 7-methyl variant is studied for resistance management and metabolic stability.
Pharmaceutical Intermediates[6]
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Anti-infectives: Used as a scaffold for synthesizing fluoroquinolone-like non-fluorinated antibiotics.
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NK3 Receptor Antagonists: Derivatives of quinoline-8-carboxamides are explored for treating schizophrenia and pulmonary disorders.
Safety & Handling (SDS Summary)
| Hazard Class | Statement | Precaution |
| Skin Irritation | Category 2 (H315) | Wear nitrile gloves. |
| Eye Irritation | Category 2A (H319) | Use safety goggles. |
| STOT-SE | Category 3 (H335) | Avoid dust inhalation; use fume hood. |
| Storage | Hygroscopic potential | Store in cool, dry place under inert gas. |
References
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Zibaseresht, R., Amirlou, M. R., & Karimi, P. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. J. Arch.[3][4] Mil. Med. Link
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PubChem. (n.d.).[5] 7-methylquinoline-8-carboxylic acid hydrochloride.[2] National Library of Medicine. Link
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Li, Y., & Gao, W. (2013).[6] Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications. Link
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Grossmann, K. (1998). Quinclorac belongs to a new class of highly selective auxin herbicides. Weed Science. Link
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MySkinRecipes. (n.d.). 7-Methylquinoline-8-carboxylic acid Product Specification. Link
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